8-Dehydrocholesterol

Beschreibung

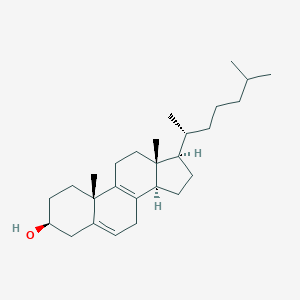

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKORTMHZDZZFR-BXAZICILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315054 | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70741-38-7 | |

| Record name | 8-Dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70741-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,8-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of 7-Dehydrocholesterol to 8-Dehydrocholesterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 8-dehydrocholesterol (8-DHC) from its isomer, 7-dehydrocholesterol (7-DHC). While direct chemical synthesis protocols are not extensively documented in publicly available literature, the enzymatic conversion is a well-characterized phenomenon, particularly in the context of the genetic disorder Smith-Lemli-Opitz syndrome (SLOS). This document details the biological pathway, the key enzyme involved, and the analytical methods for the identification and quantification of 8-DHC. The information presented is intended to support researchers and drug development professionals in understanding this specific biochemical conversion and its implications.

Introduction

7-Dehydrocholesterol (7-DHC) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and also serves as the immediate precursor to vitamin D3 upon exposure to ultraviolet B (UVB) light.[1][2] The conversion of 7-DHC to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][3] A deficiency in DHCR7 activity, caused by mutations in the DHCR7 gene, leads to the autosomal recessive disorder Smith-Lemli-Opitz syndrome (SLOS).[3][4] A key biochemical hallmark of SLOS is the accumulation of 7-DHC and, consequently, its isomer, this compound (8-DHC).[3][4][5][6] This guide focuses on the enzymatic isomerization of 7-DHC to 8-DHC.

The Enzymatic Synthesis of this compound

The conversion of 7-DHC to 8-DHC is a reversible isomerization reaction catalyzed by the enzyme 3β-hydroxysterol-Δ⁸,Δ⁷-isomerase, also known as emopamil-binding protein (EBP).[7][8] In the normal cholesterol biosynthesis pathway, EBP catalyzes the conversion of Δ⁸-sterols to their corresponding Δ⁷ isomers. However, in the pathological state of SLOS where 7-DHC accumulates to high concentrations, the EBP enzyme can catalyze the reverse reaction, converting 7-DHC to 8-DHC.[7]

Signaling Pathway and Logical Relationship

The following diagram illustrates the key enzymatic steps in the terminal portion of the cholesterol biosynthesis pathway, highlighting the alternate fate of 7-DHC in the context of DHCR7 deficiency.

Quantitative Data

The accumulation of 7-DHC and 8-DHC is a defining characteristic of SLOS. The following table summarizes the levels of these sterols in affected individuals as reported in the literature.

| Sterol | Matrix | Concentration Range in SLOS Patients | Reference |

| 7-Dehydrocholesterol | Serum | Elevated | [3] |

| This compound | Serum | Elevated | [3] |

| 27-hydroxy-7-dehydrocholesterol | Serum | 0.1 to 0.25 µM | [9] |

| 27-hydroxy-8-dehydrocholesterol | Serum | 0.04 to 0.51 µM | [9] |

Experimental Protocols

Isolation of this compound from Fecal Neutral Sterols

This protocol is based on the methodology described for the isolation of sterols from patients with SLOS.[5]

Experimental Workflow:

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological matrix (e.g., fecal sample) using a standard method such as the Folch procedure.

-

Saponification: The extracted lipids are saponified using alcoholic potassium hydroxide to hydrolyze esterified sterols.

-

Extraction of Neutral Sterols: The non-saponifiable lipids, containing the free sterols, are extracted with an organic solvent.

-

Chromatographic Purification: The neutral sterol fraction is subjected to sequential chromatographic techniques, such as Thin Layer Chromatography (TLC) followed by High-Performance Liquid Chromatography (HPLC), to isolate individual sterols.

-

Structural Elucidation: The structure of the isolated 8-DHC is confirmed using analytical techniques.

Analytical Characterization

The definitive identification of 8-DHC relies on spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify sterols based on their retention times and mass fragmentation patterns.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the unambiguous structural determination of 8-DHC, distinguishing it from its 7-DHC isomer.[5]

Conclusion

The synthesis of this compound from 7-dehydrocholesterol is a significant biochemical event, primarily observed in the context of Smith-Lemli-Opitz syndrome due to the enzymatic action of 3β-hydroxysterol-Δ⁸,Δ⁷-isomerase on accumulated 7-DHC. While direct chemical synthesis protocols are not prominent in the literature, the isolation and robust analytical characterization of 8-DHC from biological sources are well-established. This guide provides a foundational understanding of this conversion, which is critical for researchers investigating the pathophysiology of SLOS and for professionals involved in the development of diagnostic and therapeutic strategies for this and related disorders.

References

- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 3. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]

- 5. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]

- 7. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 8-Dehydrocholesterol in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Dehydrocholesterol (8-DHC), a positional isomer of 7-dehydrocholesterol (7-DHC), is an aberrant sterol that accumulates in cellular membranes in the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). While the pathological consequences of SLOS are well-documented, the specific contributions of 8-DHC to membrane dysfunction remain largely unexplored, with the bulk of research focusing on its isomer, 7-DHC. This technical guide synthesizes the current understanding of the biological function of dehydrocholesterols in membranes, using the more extensively studied 7-DHC as a proxy to infer the likely biophysical impact of 8-DHC. We delve into the effects of these cholesterol precursors on membrane structure, fluidity, and the organization of critical signaling platforms known as lipid rafts. This guide provides a comprehensive overview of the available data, detailed experimental protocols for investigating sterol-membrane interactions, and visual representations of the key concepts and workflows to facilitate further research into the molecular pathology of SLOS and the fundamental roles of sterols in membrane biology.

Introduction: The Significance of this compound in Membrane Biology

Cholesterol is an indispensable component of mammalian cell membranes, crucial for maintaining structural integrity, regulating fluidity, and organizing membrane domains that are vital for cellular signaling. Smith-Lemli-Opitz Syndrome (SLOS) is a severe developmental disorder caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This enzymatic block leads to a profound decrease in cellular cholesterol levels and a concurrent accumulation of 7-DHC and its isomer, this compound (8-DHC)[1]. While both isomers accumulate, the majority of biophysical studies on model membranes have focused on 7-DHC. Given their structural similarity, the findings from 7-DHC studies provide the most relevant insights currently available into the potential biological functions and pathological implications of 8-DHC in cellular membranes.

This guide will primarily leverage data from 7-DHC research to extrapolate the likely effects of 8-DHC on membrane properties. It is crucial for the reader to acknowledge this substitution and the pressing need for direct experimental investigation of 8-DHC.

Impact of Dehydrocholesterols on Membrane Biophysical Properties

The substitution of cholesterol with 7-DHC (and presumably 8-DHC) induces notable alterations in the biophysical properties of cellular membranes. These changes can have cascading effects on cellular function, from signal transduction to membrane trafficking.

Membrane Order and Condensing Effect

Some molecular dynamics simulations suggest that 7-DHC possesses virtually the same ability as cholesterol to condense and order membranes[2][3]. However, other studies using techniques like attenuated total reflectance-infrared (ATR-IR) spectroscopy indicate that an extra double bond in the fused ring of 7-DHC hinders a tightly packed arrangement with dipalmitoylphosphatidylcholine (DPPC) lipids, leading to less domain formation than with cholesterol[4]. In contrast, in egg phosphatidylcholine (EggPC) liposomes, 7-DHC appears to produce more lipid domain formation[4].

Table 1: Comparative Effects of Cholesterol and 7-Dehydrocholesterol on Membrane Ordering

| Property | Cholesterol | 7-Dehydrocholesterol (as a proxy for 8-DHC) | Experimental System | Reference |

| Membrane Condensing Effect | Strong | Similar to cholesterol in some models, weaker in others | Molecular Dynamics, ATR-IR Spectroscopy | [2][3][4] |

| Acyl Chain Ordering | High | Similar to cholesterol | Molecular Dynamics | [2][3] |

| Lipid Domain Formation (in DPPC) | Strong | Weaker than cholesterol | ATR-IR Spectroscopy | [4] |

| Lipid Domain Formation (in EggPC) | Moderate | Stronger than cholesterol | ATR-IR Spectroscopy | [4] |

Note: This table summarizes findings for 7-DHC as a proxy for 8-DHC due to the lack of direct data on 8-DHC.

Lipid Rafts: Formation, Stability, and Composition

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that function as platforms for signal transduction and protein trafficking. The ability of a sterol to support the formation and stability of these domains is critical for cellular function.

Research indicates that 7-DHC can substitute for cholesterol in the formation of detergent-resistant membranes, a key characteristic of lipid rafts[5][6][7]. In vitro experiments have shown that 7-DHC is indistinguishable from cholesterol in its ability to be incorporated into these raft-like domains[6][7]. However, the properties of these 7-DHC-containing rafts may differ from those containing cholesterol. Studies using fluorescence microscopy have revealed that domains containing 7-DHC are smaller and have more diffuse boundaries compared to the large, well-defined domains formed with cholesterol[8].

Furthermore, while the total sterol content in raft fractions from cells with high 7-DHC levels may be similar to control cells, the protein composition of these rafts can be significantly altered[5][7]. This suggests that the subtle change in sterol structure can impact protein sorting and, consequently, the signaling functions associated with lipid rafts.

Table 2: Influence of 7-Dehydrocholesterol on Lipid Raft Properties

| Property | Cholesterol-Containing Rafts | 7-DHC-Containing Rafts (as a proxy for 8-DHC) | Experimental System | Reference |

| Formation | Readily forms rafts | Can substitute for cholesterol in raft formation | In vitro liposomes, Rat brain tissue | [5][6][7] |

| Domain Size | Large, well-delineated | Smaller, more diffuse boundaries | Fluorescence Microscopy | [8] |

| Protein Composition | Specific protein enrichment | Altered protein profiles | Rat brain tissue | [5][7] |

| Thermal Stability | High | Potentially more stable at higher temperatures | Turbidity measurements | [9] |

Note: This table summarizes findings for 7-DHC as a proxy for 8-DHC due to the lack of direct data on 8-DHC.

Signaling Pathways and Cellular Processes Affected

The alterations in membrane properties induced by the presence of 8-DHC (inferred from 7-DHC studies) can have profound effects on various cellular signaling pathways.

Caption: Impact of dehydrocholesterols on membrane-mediated signaling.

The altered lipid environment in the presence of 7-DHC/8-DHC can affect the localization and function of membrane proteins, including receptors and ion channels. For instance, the activity of the serotonin 1A receptor is known to be sensitive to the surrounding sterol composition[9]. The altered protein composition of lipid rafts in the presence of 7-DHC further suggests that signaling cascades initiated within these domains are likely to be perturbed.

Experimental Protocols

Investigating the specific effects of 8-DHC on membrane biology requires robust experimental methodologies. The following protocols, primarily developed for studying cholesterol and 7-DHC, are directly applicable to research on 8-DHC.

Preparation of Model Membranes (Liposomes)

Model membranes are essential for studying the biophysical effects of different sterols in a controlled environment.

Protocol: Liposome Preparation for Biophysical Studies

-

Lipid Mixture Preparation:

-

Prepare a stock solution of the desired phospholipids (e.g., DPPC, EggPC, or a mixture mimicking a specific cell membrane) in chloroform.

-

Prepare a stock solution of the sterol to be tested (cholesterol, 7-DHC, or 8-DHC) in chloroform.

-

Mix the phospholipid and sterol solutions in the desired molar ratio in a round-bottom flask.

-

-

Solvent Evaporation:

-

Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (e.g., PBS) to the flask.

-

Hydrate the lipid film by vortexing or gentle agitation above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

-

-

Unilamellar Vesicle Formation (Optional):

-

To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath).

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce a homogenous population of LUVs.

-

Isolation of Detergent-Resistant Membranes (Lipid Rafts)

This protocol allows for the biochemical isolation of lipid raft domains from cultured cells or tissues.

Protocol: Detergent-Free Isolation of Lipid Rafts

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.

-

-

Homogenization:

-

Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

-

-

Sucrose Gradient Preparation:

-

Adjust the homogenate to a high sucrose concentration (e.g., 40-45%) and place it at the bottom of an ultracentrifuge tube.

-

Carefully layer decreasing concentrations of sucrose solutions (e.g., 30% and 5%) on top of the homogenate to create a discontinuous gradient.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C. Lipid rafts will float to the interface of the lower sucrose concentrations due to their buoyancy.

-

-

Fraction Collection:

-

Carefully collect fractions from the top of the gradient. Lipid rafts are typically found in the low-density fractions.

-

-

Analysis:

-

Analyze the collected fractions for raft markers (e.g., flotillin, caveolin) by Western blotting and for lipid composition by mass spectrometry.

-

Caption: A typical experimental workflow for studying 8-DHC in membranes.

Future Directions and Conclusion

The study of this compound's role in membrane biology is still in its infancy. While research on its isomer, 7-DHC, has provided a valuable framework for understanding how cholesterol precursors can alter membrane properties, direct investigation of 8-DHC is imperative. Future research should focus on:

-

Direct Biophysical Characterization of 8-DHC: Utilizing the experimental protocols outlined in this guide to directly compare the effects of 8-DHC and cholesterol on membrane order, fluidity, and domain formation.

-

High-Resolution Imaging: Employing super-resolution microscopy techniques to visualize the organization of 8-DHC-containing membranes at the nanoscale.

-

Proteomic and Lipidomic Analyses: Conducting comprehensive studies to identify the specific proteins and lipids that are differentially sorted into lipid rafts in the presence of 8-DHC.

-

Functional Assays: Investigating the impact of 8-DHC on the function of specific membrane proteins, such as ion channels and G-protein coupled receptors, that are known to be sensitive to their lipid environment.

References

- 1. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Formation of 7-dehydrocholesterol-containing membrane rafts in vitro a" by R. Kennedy Keller, Thomas Paul Arnold et al. [nsuworks.nova.edu]

- 8. Comparison of the liquid-ordered bilayer phases containing cholesterol or 7-dehydrocholesterol in modeling Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the liquid-ordered bilayer phases containing cholesterol or 7-dehydrocholesterol in modeling Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 8-Dehydrocholesterol in Smith-Lemli-Opitz Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder characterized by a wide range of congenital anomalies and intellectual disabilities. The biochemical hallmark of SLOS is a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This enzymatic block leads to a profound decrease in plasma and tissue cholesterol levels and a concomitant accumulation of 7-DHC. In 1995, a pivotal discovery identified another key sterol that accumulates in SLOS patients: 8-dehydrocholesterol (8-DHC), an isomer of 7-DHC. This finding has been instrumental in understanding the pathophysiology of SLOS and in the development of diagnostic methods. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and biochemical significance of 8-DHC in SLOS.

The Biochemical Landscape of Smith-Lemli-Opitz Syndrome

The deficiency of DHCR7 in SLOS disrupts the normal cholesterol biosynthesis pathway, leading to a cascade of metabolic abnormalities. The accumulation of 7-DHC and its subsequent isomerization to 8-DHC are central to the biochemical phenotype of the syndrome.[1][2]

Cholesterol Biosynthesis Pathway in Health and Disease

The following diagrams illustrate the final steps of the cholesterol biosynthesis pathway in both a healthy individual and an individual with Smith-Lemli-Opitz syndrome.

Quantitative Analysis of Sterols in SLOS

The diagnosis of SLOS relies on the quantitative analysis of sterols in plasma or amniotic fluid. The table below summarizes typical concentrations of cholesterol, 7-DHC, and 8-DHC in SLOS patients compared to healthy controls. It is important to note that the ratio of 7-DHC and 8-DHC to cholesterol is a more reliable diagnostic marker than the absolute concentrations alone.

| Analyte | SLOS Patients (µg/mL) | Healthy Controls (µg/mL) |

| Cholesterol | 10 - 100 | 1500 - 2500 |

| 7-Dehydrocholesterol (7-DHC) | 10 - 200 | < 0.5 |

| This compound (8-DHC) | 1 - 50 | < 0.5 |

| (7-DHC + 8-DHC) / Cholesterol Ratio | > 0.2 | < 0.02 |

Note: These values are approximate and can vary between individuals and analytical laboratories.

Experimental Protocols for this compound Identification and Quantification

The gold standard for the identification and quantification of 8-DHC and other sterols in biological samples is gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology synthesized from established protocols.

Sample Preparation: Sterol Extraction and Derivatization

Objective: To extract sterols from plasma and derivatize them to increase their volatility and thermal stability for GC-MS analysis.

Materials:

-

Patient plasma or serum

-

Internal standards (e.g., epicoprostanol, deuterated cholesterol)

-

Ethanolic potassium hydroxide (KOH)

-

Hexane

-

Deionized water

-

Nitrogen gas

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

Procedure:

-

Sample Aliquoting: Pipette a known volume (e.g., 100-500 µL) of plasma or serum into a glass tube with a Teflon-lined screw cap.

-

Internal Standard Addition: Add a known amount of internal standard to each sample to correct for variations in extraction efficiency and instrument response.

-

Saponification (Alkaline Hydrolysis): Add ethanolic KOH to the sample to hydrolyze the sterol esters to free sterols. Incubate at an elevated temperature (e.g., 60-70°C) for 1-2 hours. This step is crucial for measuring total sterol concentrations.

-

Liquid-Liquid Extraction: After cooling, add deionized water and hexane to the tube. Vortex vigorously to extract the non-polar sterols into the hexane layer. Centrifuge to separate the phases.

-

Isolation of Sterol Fraction: Carefully transfer the upper hexane layer containing the sterols to a clean glass tube. Repeat the extraction process on the aqueous layer to maximize recovery.

-

Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.

-

Derivatization: To the dried residue, add anhydrous pyridine and the silylating reagent (BSTFA + 1% TMCS or MSTFA). Cap the tube tightly and incubate at 60-80°C for 30-60 minutes to convert the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers.

-

Final Preparation: After cooling, the derivatized sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the TMS-derivatized sterols.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS; 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Injector: Splitless mode at a temperature of 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 180-200°C, hold for 1-2 minutes.

-

Ramp: Increase at 10-20°C/min to 280-300°C.

-

Final hold: Maintain at 280-300°C for 10-15 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Transfer Line Temperature: 280-300°C.

-

Ion Source Temperature: 230-250°C.

-

Selected Ion Monitoring (SIM) for TMS-Derivatized Sterols:

| Compound | Molecular Ion (M+) [m/z] | Characteristic Fragment Ions [m/z] |

| Cholesterol-TMS | 458 | 368, 329, 129 |

| 7-DHC-TMS | 456 | 366, 351, 129 |

| 8-DHC-TMS | 456 | 366, 351, 129 |

Note: 7-DHC and 8-DHC are isomers and may have similar retention times and mass spectra. Chromatographic separation is critical for their individual quantification.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the identification and quantification of 8-DHC in clinical samples.

Conclusion

The discovery of this compound as a key accumulating sterol in Smith-Lemli-Opitz syndrome has significantly advanced our understanding of the disease's pathophysiology. The development of robust analytical methods, primarily GC-MS, has enabled accurate diagnosis and provides a means to monitor potential therapeutic interventions. For researchers and drug development professionals, a thorough understanding of the biochemical pathways and the analytical techniques for quantifying these sterols is paramount for advancing research and developing effective treatments for this devastating disorder.

References

Metabolic Pathway of 8-Dehydrocholesterol to Atypical Bile Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inborn errors of cholesterol metabolism, such as Smith-Lemli-Opitz Syndrome (SLOS), result in the accumulation of cholesterol precursors, including 8-dehydrocholesterol. This accumulation forces the engagement of alternative metabolic routes, leading to the production of atypical bile acids. This technical guide provides an in-depth overview of the metabolic pathway converting this compound into these atypical bile acids, focusing on the enzymatic steps, available quantitative data, and relevant experimental protocols. This information is critical for researchers studying the pathophysiology of sterol biosynthesis disorders and for professionals involved in the development of therapeutic interventions.

Metabolic Pathway

The conversion of this compound to atypical bile acids primarily utilizes the alternative, or "acidic," pathway of bile acid synthesis. This pathway is initiated in the mitochondria and involves a series of enzymatic hydroxylations and side-chain oxidations. The canonical pathway, which is the major route for bile acid synthesis from cholesterol, is not significantly involved in the metabolism of this compound. In fact, this compound has been shown to be a competitive inhibitor of the rate-limiting enzyme in the classic pathway, cholesterol 7α-hydroxylase (CYP7A1)[1].

The key steps in the metabolic conversion of this compound are as follows:

-

27-Hydroxylation: The initial and rate-limiting step is the hydroxylation of this compound at the C27 position of the sterol side chain. This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene. The product of this reaction is 27-hydroxy-8-dehydrocholesterol [1]. This step is crucial as it marks the entry of this compound into a bile acid synthesis pathway.

-

Further Side-Chain Oxidation: Following the initial hydroxylation, the side chain of 27-hydroxy-8-dehydrocholesterol undergoes further oxidation to form a carboxylic acid group, leading to the formation of 3β-hydroxycholesta-5,8-dien-27-oic acid . This is also catalyzed by CYP27A1, which can perform multiple oxidative reactions on the sterol side chain.

-

7α-Hydroxylation: For the formation of a mature bile acid, hydroxylation of the sterol nucleus is required. In the canonical alternative pathway, the oxysterol intermediate is hydroxylated at the C7 position by oxysterol 7α-hydroxylase , encoded by the CYP7B1 gene[2][3]. It is presumed that 27-hydroxy-8-dehydrocholesterol or its acidic derivative is a substrate for CYP7B1, leading to the formation of a dihydroxylated intermediate. However, direct experimental evidence for the activity of CYP7B1 on these specific substrates is not yet fully established.

The final products are atypical bile acids, such as 3β,7α-dihydroxycholesta-5,8-dien-27-oic acid , which are then conjugated with glycine or taurine for excretion.

Quantitative Data

Quantitative data on the metabolism of this compound to atypical bile acids is limited and primarily derived from studies of SLOS patients and animal models. The following tables summarize the available data.

Table 1: Concentrations of this compound and its Metabolites

| Compound | Matrix | Concentration Range | Reference |

| This compound | Plasma (SLOS) | 10-2000 fold above normal | [4] |

| 27-Hydroxy-8-dehydrocholesterol | Serum (SLOS) | 0.04 - 0.51 µM | [5] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | Vmax/Activity | Reference |

| Rat mitochondrial CYP27A1 | Cholesterol | ~150 µM | - | - | [6] |

| Rat mitochondrial CYP27A1 | 7- and this compound | - | - | Competitively inhibits; 100% activity = 6.3 pmol/min/mg protein | [1] |

| Human CYP27A1 | 3β-hydroxy-5α-cholest-8(14)-en-15-one | 4.7 µM | 4.4 min⁻¹ | - | [7] |

Note: Direct kinetic data for human CYP27A1 with this compound is not available. The data for the synthetic sterol provides an indication of the enzyme's potential activity.

Experimental Protocols

This section provides an overview of methodologies that can be adapted for studying the metabolic pathway of this compound.

Protocol 1: In Vitro Reconstitution of this compound 27-Hydroxylation

This protocol is adapted from methods used for assaying CYP27A1 activity with other sterol substrates.

Objective: To measure the conversion of this compound to 27-hydroxy-8-dehydrocholesterol by recombinant human CYP27A1.

Materials:

-

Recombinant human CYP27A1

-

Adrenodoxin

-

Adrenodoxin reductase

-

NADPH

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-acetate, pH 7.4, containing 20% glycerol and 0.1 mM EDTA)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC system with a UV or mass spectrometric detector

-

C18 HPLC column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, adrenodoxin, and adrenodoxin reductase.

-

Add this compound (dissolved in a small volume of a suitable solvent like acetone or ethanol) to the reaction mixture to the desired final concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding a quenching solvent, such as a mixture of methanol and water.

-

Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

Analyze the sample by HPLC to separate and quantify the remaining this compound and the product, 27-hydroxy-8-dehydrocholesterol.

Protocol 2: Quantification of Atypical Bile Acids in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of atypical bile acids. Method validation and optimization are crucial for accurate quantification.

Objective: To quantify atypical bile acids, such as 3β-hydroxycholesta-5,8-dien-27-oic acid, in human plasma.

Materials:

-

Human plasma samples

-

Internal standards (deuterated analogs of the target bile acids)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

C18 UPLC/HPLC column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 100 µL), add the internal standard solution.

-

Precipitate proteins by adding a cold organic solvent (e.g., 400 µL of acetonitrile), vortex, and centrifuge to pellet the proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (for sample cleanup and concentration):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the bile acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the bile acids using a gradient elution on a C18 column.

-

Detect and quantify the target atypical bile acids using multiple reaction monitoring (MRM) in negative ion mode. Specific MRM transitions for each atypical bile acid need to be determined using authentic standards.

-

Conclusion

The metabolic pathway from this compound to atypical bile acids represents a critical alternative route for sterol metabolism in the context of certain genetic disorders. While the key enzymatic players, particularly CYP27A1, have been identified, further research is needed to fully elucidate the kinetics and regulation of this pathway. The development of robust and validated analytical methods is essential for accurately quantifying the metabolites involved and for assessing the efficacy of potential therapeutic strategies. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of atypical bile acid metabolism and its implications for human health.

References

- 1. Bile acid synthesis in the Smith-Lemli-Opitz syndrome: effects of dehydrocholesterols on cholesterol 7alpha-hydroxylase and 27-hydroxylase activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of a novel side chain modified Δ8(14)-15-ketosterol, a potential cholesterol lowering drug: 28-hydroxylation by CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Dehydrocholesterol in Embryonic Development: A Technical Guide

Introduction

8-Dehydrocholesterol (8-DHC) is a sterol intermediate that, under normal physiological conditions, is present in negligible amounts. It is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. The clinical and developmental significance of 8-DHC is almost exclusively discussed in the context of Smith-Lemli-Opitz Syndrome (SLOS), a rare, autosomal recessive disorder of cholesterol metabolism.[1][2][3] SLOS is caused by mutations in the DHCR7 gene, which codes for the enzyme 7-dehydrocholesterol reductase.[3][4] This enzymatic defect leads to a profound disruption of sterol homeostasis, characterized by a deficiency of cholesterol and a massive accumulation of its precursors, primarily 7-DHC and its isomer, 8-DHC.[1][2][5] The pathophysiology of SLOS, and thus the role of 8-DHC in embryonic development, is understood as a dual-pronged problem: the detrimental effects of insufficient cholesterol and the inherent toxicity of the accumulated precursor sterols.[1][6] This guide provides an in-depth examination of the biochemical basis of 8-DHC accumulation, its impact on critical developmental pathways, and the experimental methodologies used in its study.

The Biochemical Basis of this compound Accumulation

Cholesterol biosynthesis is a complex, multi-step process. The final step is the reduction of the C7-C8 double bond in 7-DHC to form cholesterol.[4][6][7] This reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7), an integral membrane protein located in the endoplasmic reticulum.[7][8][9]

In individuals with Smith-Lemli-Opitz Syndrome, mutations in the DHCR7 gene result in an enzyme with little to no functional activity.[4][6] This functional block in the metabolic pathway has two primary consequences:

-

Cholesterol Deficiency: The production of cholesterol is severely hampered, leading to low or low-normal levels in plasma and tissues.[1][10]

-

Precursor Accumulation: Substrates upstream of the block, particularly 7-DHC, accumulate to pathologically high concentrations.[2][5]

The elevated levels of 7-DHC lead to the formation of 8-DHC. While not a direct precursor in the main cholesterol synthesis pathway, 8-DHC is believed to arise from the enzymatic or non-enzymatic isomerization of the abundant 7-DHC.[11][12] Therefore, the detection of elevated 7-DHC and 8-DHC is a definitive biochemical hallmark of SLOS.[2][13]

Pathophysiological Impact on Embryonic Development

The developing embryo relies heavily on a precise supply of cholesterol for numerous processes.[14][15][16][17] The fetus synthesizes most of its own cholesterol, as maternal transport across the placenta is limited.[14][15][16] The disruption caused by DHCR7 deficiency interferes with development through both cholesterol insufficiency and the toxicity of 8-DHC and 7-DHC.

Consequences of Cholesterol Deficiency

Cholesterol is indispensable for normal embryogenesis in several key roles:

-

Membrane Structure: It is a fundamental structural component of all cell membranes, regulating fluidity, integrity, and the function of membrane-bound proteins.[14][18]

-

Signaling: Cholesterol is a critical component of lipid rafts, specialized membrane microdomains that organize signaling pathways.

-

Precursor Molecule: It is the substrate for the synthesis of all steroid hormones (essential for sexual development) and bile acids.[2][14]

-

Hedgehog Signaling: Crucially, cholesterol is required for the proper function of the Sonic hedgehog (Shh) signaling pathway.[14][19][20] The Shh protein undergoes autocatalytic cleavage, during which a cholesterol molecule is covalently attached to its N-terminal signaling fragment.[19][20] This modification is essential for the protein's activity, which governs the patterning and development of the brain, limbs, and other structures.[19]

A deficiency in cholesterol disrupts these functions, directly contributing to the congenital malformations seen in SLOS, such as holoprosencephaly (failure of the forebrain to divide), polydactyly (extra fingers or toes), and genital abnormalities.[2][3][19]

Toxicity of 7-DHC and 8-DHC Accumulation

The accumulation of 7-DHC and 8-DHC is not a passive consequence but an active contributor to the pathology. These precursors are toxic to the developing embryo:

-

Membrane Disruption: Incorporation of these abnormal sterols into cell membranes in place of cholesterol can alter membrane properties and impair function.[5]

-

Inhibition of Hedgehog Signaling: Beyond the impact of cholesterol deficiency, 7-DHC and its oxidized derivatives have been shown to directly inhibit the Hedgehog signaling pathway.[21][22] These molecules can interfere with the function of Smoothened (Smo), a key transmembrane protein in the pathway, in a manner distinct from other inhibitors.[21] This provides a second mechanism by which this critical developmental pathway is impaired in SLOS.

-

Oxysterol Formation: 7-DHC and 8-DHC are susceptible to oxidation, forming a variety of oxysterols that are not typically found in healthy individuals.[23][24][25] These oxysterols are biologically active and can be cytotoxic, inducing oxidative stress and apoptosis, and altering the expression of genes involved in lipid biosynthesis.[23][25]

Quantitative Data on Sterol Levels

The biochemical diagnosis of SLOS is confirmed by measuring the levels of cholesterol, 7-DHC, and 8-DHC in plasma or tissues. The tables below summarize representative data from studies on human patients and animal models, illustrating the dramatic shift in sterol composition.

Table 1: Plasma Sterol Concentrations in Human SLOS Patients vs. Controls

| Sterol | Control Plasma (mg/dl) | SLOS Patient Plasma (mg/dl) | Fold Change | Reference |

|---|---|---|---|---|

| Cholesterol | > 100 (age-dependent) | Often < 100 (highly variable) | Decrease | [2] |

| 7-Dehydrocholesterol (7-DHC) | < 0.01 (typically undetectable) | 10 - 40 | >1000x Increase | [2][19] |

| this compound (8-DHC) | Undetectable | 1 - 5 | >1000x Increase |[1][19] |

Note: Values are approximate and can vary significantly based on the severity of the DHCR7 mutation.

Table 2: Brain and Liver Sterol Composition in a Dhcr7 Knockout Mouse Model (Newborn)

| Tissue | Sterol | Wild-Type (+/+) | Dhcr7 Knockout (-/-) | Key Finding | Reference |

|---|---|---|---|---|---|

| Brain | Cholesterol (% of total sterols) | ~100% | ~20% | Profound cholesterol deficit | [26] |

| Dehydrocholesterols (% of total) | ~0% | ~80% | Massive precursor accumulation | [26] | |

| Liver | Cholesterol (µg/mg protein) | 15.2 ± 1.2 | 3.5 ± 0.5 | Significant reduction | [26] |

| 7-DHC (µg/mg protein) | Not detected | 8.8 ± 1.1 | ~30-40 fold increase | [26] |

| | 8-DHC (µg/mg protein) | Not detected | 0.8 ± 0.2 | ~30-40 fold increase |[26] |

Note: Data from a study on Dhcr7–/– newborn mice, which exhibit a severe, lethal form of SLOS.[26]

Experimental Protocols for Sterol Analysis

The accurate quantification of 8-DHC and related sterols is critical for the diagnosis and study of SLOS. Gas chromatography-mass spectrometry (GC-MS) is the gold-standard method. More recently, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed.

Detailed Protocol: Sterol Profiling by GC-MS

This protocol outlines the key steps for analyzing sterols in a plasma sample.

-

Internal Standard Addition:

-

To an aliquot of plasma (e.g., 50-100 µL), add a known amount of a deuterium-labeled internal standard, such as d7-7-dehydrocholesterol. This standard corrects for variations in sample processing and instrument response.[27]

-

-

Saponification:

-

Add ethanolic potassium hydroxide (KOH) to the sample.

-

Incubate at an elevated temperature (e.g., 60°C) for 1 hour. This step hydrolyzes sterol esters, ensuring the measurement of total sterol content (both free and esterified forms).

-

-

Lipid Extraction:

-

Neutralize the sample with an acid.

-

Perform a liquid-liquid extraction to isolate the non-saponifiable lipids (including sterols). This is typically done by adding water and an organic solvent like hexane or cyclohexane, vortexing, and centrifuging to separate the phases.[27]

-

Collect the upper organic layer containing the sterols. Repeat the extraction process to ensure complete recovery.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

-

Incubate at 60-80°C for 30-60 minutes. This step converts the hydroxyl group on the sterols to a trimethylsilyl (TMS) ether. This makes the molecules more volatile and thermally stable, which is essential for GC analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A temperature gradient is used to elute the different sterols at characteristic retention times.

-

Mass Spectrometry: As each sterol elutes from the GC column, it is ionized (typically by electron ionization) and fragmented. The mass spectrometer detects these fragments, producing a unique mass spectrum for each compound.

-

Detection: The analysis is often performed in selected ion monitoring (SIM) mode, where the instrument is set to detect specific, characteristic ions for cholesterol, 7-DHC, 8-DHC, and the internal standard, increasing sensitivity and specificity.

-

-

Quantification:

-

The concentration of each sterol is calculated by comparing the peak area of the endogenous sterol to the peak area of the known amount of the internal standard.

-

Conclusion and Future Directions

This compound, while a minor component even in the context of Smith-Lemli-Opitz Syndrome, is a critical indicator of a profound metabolic disruption with severe consequences for embryonic development. Its accumulation, alongside 7-DHC, contributes to the pathology of SLOS not only as a marker of cholesterol deficiency but as a bioactive molecule that can disrupt cell membrane function and interfere with essential signaling pathways like Sonic hedgehog. The teratogenic effects observed in SLOS are a direct result of this dual insult: the lack of cholesterol for its structural and signaling roles, and the toxic effects of its precursors.

Current therapeutic strategies for SLOS, such as dietary cholesterol supplementation and bile acid administration, aim to correct the cholesterol deficit and reduce the endogenous production of toxic precursors through feedback inhibition.[1][10][28] However, these treatments have limited efficacy, particularly for the neurological symptoms, as cholesterol does not readily cross the blood-brain barrier.[2]

Future research must focus on a deeper understanding of the specific toxic mechanisms of 8-DHC and its oxysterol derivatives. This could lead to the development of novel therapeutic agents, such as antioxidants or targeted inhibitors, that can mitigate the damage caused by precursor accumulation. Furthermore, strategies to deliver cholesterol or correct the enzymatic defect within the central nervous system remain a critical goal for improving the long-term outcomes for individuals with this devastating developmental disorder.

References

- 1. Treatment of Smith-Lemli-Opitz Syndrome and Other Sterol Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Living with SLOS - Smith-Lemli-Opitz Foundation [smithlemliopitz.org]

- 3. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]

- 4. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]

- 6. medlineplus.gov [medlineplus.gov]

- 7. genecards.org [genecards.org]

- 8. 7-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 9. DHCR7 General Information | Sino Biological [sinobiological.com]

- 10. Treatment of Smith-Lemli-Opitz syndrome and other sterol disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mayocliniclabs.com [mayocliniclabs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Fetal and Neonatal Sterol Metabolism - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. endotext.org [endotext.org]

- 17. Effect of Pregnancy on Lipid Metabolism and Lipoprotein Levels - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Transport of maternal cholesterol to the fetus is affected by maternal plasma cholesterol concentrations in the Golden Syrian hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of cholesterol in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The function of cholesterol in embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

- 23. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]

- 27. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 28. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Physiological Concentration of 8-Dehydrocholesterol in Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 8-dehydrocholesterol (8-DHC) in various tissues, detailed methodologies for its quantification, and an exploration of its known and potential biological roles. This document is intended to serve as a valuable resource for researchers in lipid biology, drug development professionals targeting cholesterol metabolism, and scientists investigating disorders related to sterol biosynthesis.

Introduction to this compound

This compound (8-DHC) is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol. The conversion of 7-DHC to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). In certain pathological conditions, most notably Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in DHCR7 leads to a significant accumulation of both 7-DHC and its isomer, 8-DHC, in various tissues and body fluids. While much of the research on 8-DHC is in the context of SLOS, understanding its physiological concentrations and potential functions in healthy individuals is crucial for a complete picture of sterol metabolism and its dysregulation in disease.

Quantitative Data on this compound Concentrations

Table 1: Physiological Concentration of this compound in Human Tissues

| Tissue/Biofluid | Condition | Concentration | Reference(s) |

| Blood (Plasma/Serum) | Normal Adult | 0.65 (Range: 0.0-1.3) µM | |

| Blood (Plasma/Serum) | Normal Children (1-13 years) | <0.000260 µM | |

| Blood (Plasma) | Normal Neonates (1-2 days) | <0.01 µg/mL | [1] |

Table 2: this compound Concentrations in Animal Models (for comparison)

| Species | Tissue/Biofluid | Condition | Concentration/Ratio | Reference(s) |

| Mouse | Brain | Normal | Not detectable | [2] |

| Mouse | Skin | Normal | Not explicitly quantified, but implied to be very low | [3] |

| Mouse | Hair | Normal | 8-DHC present at low concentrations | [3] |

| Rat | Liver Microsomes | BM15.766-treated (SLOS model) | 2.8 µg/mg protein | [4] |

Signaling Pathways and Biological Function

The primary established role of 8-DHC is as an intermediate in the cholesterol biosynthesis pathway. Its biological significance becomes most apparent in its accumulation during disease states.

Cholesterol Biosynthesis Pathway

8-DHC is an isomer of 7-DHC, the final precursor to cholesterol in the Kandutsch-Russell pathway. The enzyme 3β-hydroxysterol Δ8–Δ7 isomerase (also known as emopamil binding protein, EBP) can facilitate the interconversion of these two dehydrocholesterols[5]. A deficiency in DHCR7 leads to the buildup of both 7-DHC and 8-DHC[6].

Potential Signaling Roles

While a direct signaling function for 8-DHC has not been definitively established, related dehydrocholesterols have been shown to impact signaling pathways:

-

Hedgehog Signaling: In SLOS, the lack of cholesterol impairs the Hedgehog signaling pathway, which is crucial for embryonic development. Additionally, an oxidized derivative of 7-DHC, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a potential endogenous antagonist of Smoothened (SMO), a key component of the Hedgehog pathway[7].

-

TGF-β Signaling: 7-DHC has been demonstrated to suppress the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway[8]. Given the structural similarity and interconversion with 8-DHC, this raises the possibility of a similar role for 8-DHC, although this requires further investigation.

Experimental Protocols for this compound Quantification

The accurate quantification of 8-DHC in biological samples is challenging due to its low physiological concentrations and its isomerization with 7-DHC. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

Experimental Workflow for Sterol Analysis

The general workflow for the analysis of 8-DHC from tissue samples involves several key steps, as illustrated in the diagram below.

Detailed Protocol for GC-MS Analysis of this compound

This protocol is adapted from established methods for sterol analysis in tissues[3][9][10][11].

1. Tissue Preparation and Lipid Extraction: a. Weigh the frozen tissue sample (e.g., 50-100 mg). b. Homogenize the tissue in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v). c. Add an internal standard (e.g., deuterated cholesterol or epicoprostanol) to the homogenate for quantification. d. Perform a Folch extraction by adding chloroform and water, vortexing, and centrifuging to separate the organic and aqueous phases. e. Collect the lower organic phase containing the lipids.

2. Saponification (to measure total sterols): a. Evaporate the organic solvent under a stream of nitrogen. b. Add ethanolic potassium hydroxide and incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to hydrolyze any sterol esters. c. After cooling, add water and re-extract the non-saponifiable lipids (including 8-DHC) with a non-polar solvent like hexane or petroleum ether.

3. Derivatization: a. Evaporate the solvent from the lipid extract. b. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine. c. Incubate at 60-80°C for at least 30 minutes to convert the hydroxyl group of 8-DHC to a trimethylsilyl (TMS) ether, which is more volatile and suitable for GC analysis.

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., HP-5MS). b. Use a temperature program that allows for the separation of different sterol isomers. A typical program might start at a lower temperature and ramp up to around 300°C. c. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification. Key ions for TMS-derivatized 8-DHC should be monitored.

Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol is based on methodologies developed for the analysis of dehydrocholesterols in biological matrices[12][13][14].

1. Tissue Preparation and Lipid Extraction: a. Follow the same tissue preparation and lipid extraction steps as for GC-MS analysis (Section 4.2, step 1).

2. Derivatization for Enhanced Ionization: a. 8-DHC has poor ionization efficiency in electrospray ionization (ESI). Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the signal. b. Evaporate the lipid extract and reconstitute in a suitable solvent (e.g., acetonitrile). c. Add the PTAD solution and allow the reaction to proceed at room temperature. The reaction is typically very fast.

3. LC-MS/MS Analysis: a. Inject the derivatized sample onto a reverse-phase C18 or a pentafluorophenyl (PFP) column. b. Use a gradient elution with a mobile phase system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. The mass spectrometer should be operated in positive ESI mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the [M+H]+ of the PTAD-derivatized 8-DHC, and specific product ions will be monitored.

Conclusion and Future Directions

The physiological concentration of this compound in healthy human tissues is exceedingly low, making its quantification challenging. The majority of available data on 8-DHC comes from the study of Smith-Lemli-Opitz Syndrome, where its accumulation is a key pathological feature. While its primary role is as an intermediate in cholesterol biosynthesis, the potential for 8-DHC or its metabolites to influence cellular signaling pathways warrants further investigation.

For researchers and drug development professionals, the analytical methods outlined in this guide provide a robust framework for the accurate measurement of 8-DHC. Future research should focus on developing even more sensitive analytical techniques to establish baseline physiological concentrations of 8-DHC in a wider range of healthy human tissues. Furthermore, elucidating any direct biological functions of 8-DHC, independent of its role as a cholesterol precursor, will be a critical step in fully understanding its significance in health and disease.

References

- 1. Table 1. [Concentrations of 8(9)-Cholestenol and this compound...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cholesterol Biosynthesis from Birth to Adulthood in a Mouse Model for 7-dehydrosterol reductase deficiency (Smith-Lemli-Opitz Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]

- 7. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Structural Disparities Between 8-Dehydrocholesterol and Cholesterol

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular architecture of sterols is paramount for elucidating biological functions and designing targeted therapeutic interventions. This in-depth technical guide explores the core structural differences between 8-Dehydrocholesterol (8-DHC) and its fully saturated counterpart, cholesterol. These differences, though subtle, have profound implications for their physicochemical properties and biological roles, particularly in the context of metabolic disorders such as Smith-Lemli-Opitz Syndrome (SLOS).

Core Structural Dissimilarities

The fundamental distinction between this compound and cholesterol lies in the saturation of the B-ring within the sterol's tetracyclic nucleus. Cholesterol possesses a single double bond between carbons 5 and 6 (Δ⁵). In contrast, this compound features an additional double bond, creating a conjugated system within the B-ring, specifically at carbons 8 and 9 (Δ⁸). This seemingly minor alteration introduces significant conformational changes and alters the molecule's electronic properties.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Cholesterol |

| Molecular Formula | C₂₇H₄₄O[1] | C₂₇H₄₆O[2] |

| Molar Mass | 384.6 g/mol [1] | 386.7 g/mol [2] |

| Melting Point | Data not readily available | 148-150 °C[3] |

| Boiling Point | Data not readily available | 360 °C (decomposes)[3] |

| Water Solubility | Insoluble | 0.095 mg/L (30 °C)[3] |

| Solubility in Organic Solvents | Soluble in DMSO[4][5] | Soluble in acetone, benzene, chloroform, ethanol, ether, hexane[3][6] |

Spectroscopic and Crystallographic Insights

Spectroscopic methods are crucial for differentiating these two sterols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively identify 8-DHC and distinguish it from cholesterol. The presence of the additional double bond in 8-DHC results in characteristic downfield shifts for the protons and carbons in the vicinity of the C8-C9 bond. While a detailed comparative table of chemical shifts is not available, the unique spectral fingerprint allows for unambiguous identification[7].

Mass Spectrometry (MS): Mass spectrometry is a key analytical technique for identifying and quantifying these sterols. The molecular ions in their mass spectra will differ by 2 Da due to the two fewer hydrogen atoms in 8-DHC. The fragmentation patterns under electron ionization (EI) would also exhibit characteristic differences, aiding in their differentiation[7]. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis of their trimethylsilyl (TMS) derivatives, distinct fragmentation patterns are observed that allow for their separation and identification[8].

Biological Implications of Structural Differences

The structural variance between 8-DHC and cholesterol has significant biological consequences. 8-DHC is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis[9].

In the metabolic disorder Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) prevents the conversion of 7-DHC to cholesterol[9][10]. This leads to an accumulation of 7-DHC and its isomer, 8-DHC, in tissues and plasma[10]. The buildup of these "toxic" precursors is associated with the severe developmental abnormalities characteristic of SLOS[11].

Below is a diagram illustrating the final steps of the cholesterol biosynthesis pathway, highlighting the position of 8-DHC.

Experimental Protocols

The differentiation and quantification of 8-DHC and cholesterol in biological samples are critical for diagnosing and monitoring disorders like SLOS. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method.

Protocol for Sterol Analysis by GC-MS

This protocol provides a general workflow for the analysis of sterols like 8-DHC and cholesterol in plasma or tissue samples.

1. Sample Preparation:

-

Saponification: To hydrolyze cholesterol esters, the sample (e.g., 100 µL of plasma) is mixed with an internal standard (e.g., epicoprostanol) and an ethanolic potassium hydroxide solution. The mixture is then incubated at an elevated temperature (e.g., 70°C) for a set period (e.g., 1 hour)[9].

-

Extraction: After saponification, the non-saponifiable lipids, including the free sterols, are extracted into an organic solvent such as hexane or cyclohexane. This step is typically repeated to ensure complete extraction[12].

-

Derivatization: To increase their volatility and improve chromatographic separation, the hydroxyl group of the sterols is derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is carried out at an elevated temperature (e.g., 60-70°C)[13].

2. GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a DB-5ms column). A temperature program is used to separate the different sterols based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 280-300°C), and then hold for a period to ensure all compounds elute[12][13].

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for characteristic ions of the target sterols[12].

3. Data Analysis:

-

The retention times and mass spectra of the peaks in the sample chromatogram are compared to those of authentic standards to identify 8-DHC and cholesterol.

-

Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard.

Below is a workflow diagram for the GC-MS analysis of sterols.

Conclusion

The structural distinction between this compound and cholesterol, centered on the presence of an additional double bond in the B-ring of 8-DHC, is a critical determinant of their respective physicochemical properties and biological functions. While both are sterols, this subtle difference leads to altered molecular geometry and reactivity, with profound implications in the pathophysiology of metabolic disorders like Smith-Lemli-Opitz Syndrome. The analytical techniques and protocols outlined provide the necessary tools for researchers to accurately differentiate and quantify these molecules, furthering our understanding of their roles in health and disease and aiding in the development of novel diagnostic and therapeutic strategies.

References

- 1. This compound | C27H44O | CID 129846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cholesterol - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. chembk.com [chembk.com]

- 7. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jasem.com.tr [jasem.com.tr]

- 10. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cholesterol biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) [mdpi.com]

- 13. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Dehydrocholesterol in Cellular Signaling: A Technical Guide for Researchers

Whitepaper | November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

8-Dehydrocholesterol (8-DHC), an isomer of the cholesterol precursor 7-dehydrocholesterol (7-DHC), is a biologically significant sterol that accumulates in the metabolic disorder Smith-Lemli-Opitz Syndrome (SLOS). This syndrome results from a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), leading to reduced cholesterol levels and a buildup of its precursors. While historically viewed as a mere byproduct of a dysfunctional metabolic pathway, emerging evidence reveals that 8-DHC and its derivatives are not inert but are active signaling molecules. This technical guide provides an in-depth exploration of the role of 8-DHC and its related sterols in modulating critical cellular signaling pathways, including the Hedgehog, Liver X Receptor (LXR), and Toll-Like Receptor (TLR) pathways. We present quantitative data on the concentrations and activities of these sterols, detailed experimental protocols for their study, and pathway diagrams to elucidate their complex interactions.

Introduction: The Origin and Significance of this compound

Cholesterol is an indispensable structural component of cellular membranes and the precursor for steroid hormones and bile acids. Its biosynthesis is a complex, multi-step process. The final step is catalyzed by DHCR7, which reduces the C7-C8 double bond of 7-DHC to form cholesterol. In Smith-Lemli-Opitz Syndrome, a mutation in the DHCR7 gene disrupts this final step.[1][2] This disruption leads to a pathognomonic biochemical profile: low plasma cholesterol and a significant accumulation of 7-DHC and its isomer, 8-DHC.[3]

The pathology of SLOS is believed to be a dual-hit phenomenon: the functional consequences of cholesterol deficiency combined with the toxic or aberrant signaling effects of the accumulated precursor sterols.[2] 8-DHC is likely formed from the isomerization of the highly abundant 7-DHC and is not a direct precursor in the primary cholesterol synthesis pathway.[2] This guide focuses on the direct role these accumulating sterols, particularly 8-DHC and its derivatives, play in cellular signaling.

Cholesterol Biosynthesis Pathway Disruption in SLOS